molecular formula C17H18O5 B6338565 (2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 1334721-73-1

(2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B6338565
CAS RN: 1334721-73-1
M. Wt: 302.32 g/mol
InChI Key: UQZTUNDZMJNAQG-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, or 5-methylfuran-2-yl-2,3,4-trimethoxyphenylprop-2-en-1-one, is an organic compound with a wide range of applications in the field of scientific research. This compound has been studied extensively for its potential use in the synthesis of other organic compounds, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

5-methylfuran-2-yl-2,3,4-trimethoxyphenylprop-2-en-1-one has a wide range of applications in the field of scientific research. It has been studied for its potential use as a starting material for the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it has been studied for its potential use as a catalyst in organic reactions and as a reagent in organic synthesis. Furthermore, it has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photoluminescent material.

Mechanism of Action

The mechanism of action of 5-methylfuran-2-yl-2,3,4-trimethoxyphenylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as an electron donor that can interact with electron acceptors, such as metal ions, to form complexes. Additionally, it is believed that the compound can interact with other molecules to form hydrogen bonds, which can affect the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methylfuran-2-yl-2,3,4-trimethoxyphenylprop-2-en-1-one have not yet been fully studied. However, it is believed that the compound may have antioxidant and anti-inflammatory properties, as well as the potential to inhibit the growth of certain types of cancer cells. Additionally, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

The synthesis of 5-methylfuran-2-yl-2,3,4-trimethoxyphenylprop-2-en-1-one has several advantages for laboratory experiments. The reaction conditions are mild and the reaction is efficient, making it cost-effective. Additionally, the compound is relatively stable, making it easy to store and handle. However, there are also some limitations for laboratory experiments. The compound is sensitive to light, making it difficult to use in experiments that require light exposure. Additionally, the compound is sensitive to moisture, making it difficult to use in experiments that require a dry environment.

Future Directions

There are several potential future directions for the research on 5-methylfuran-2-yl-2,3,4-trimethoxyphenylprop-2-en-1-one. Further research could be conducted to explore the compound’s potential use as a fluorescent probe for the detection of metal ions, as a catalyst in organic reactions, and as a reagent in organic synthesis. Additionally, further research could be conducted to explore the compound’s biochemical and physiological effects, such as its potential antioxidant and anti-inflammatory properties. Finally, further research could be conducted to explore the compound’s potential use in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and dyes.

Synthesis Methods

The synthesis of 5-methylfuran-2-yl-2,3,4-trimethoxyphenylprop-2-en-1-one is achieved through a two-step reaction. The first step involves the condensation of 5-methylfuran-2-ylacetaldehyde and 2,3,4-trimethoxyphenylacetaldehyde, which is catalyzed by an acid catalyst, such as p-toluenesulfonic acid. The second step is the dehydration of the condensation product, which is catalyzed by a base, such as potassium carbonate. The reaction conditions for the synthesis of 5-methylfuran-2-yl-2,3,4-trimethoxyphenylprop-2-en-1-one are mild, making it an efficient and cost-effective synthesis method.

properties

IUPAC Name

(E)-1-(5-methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-11-5-9-14(22-11)13(18)8-6-12-7-10-15(19-2)17(21-4)16(12)20-3/h5-10H,1-4H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZTUNDZMJNAQG-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

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